SBI-0206965

Übersicht

Beschreibung

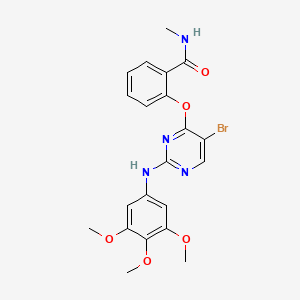

This compound is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a benzamide moiety, which is a type of amide that consists of a benzene ring attached to an amide functional group . The compound also has several substituents, including a bromine atom, a methyl group, and a trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring and a benzamide moiety, as well as several substituents . The presence of these functional groups and substituents could influence the compound’s physical and chemical properties, as well as its biological activity .Wissenschaftliche Forschungsanwendungen

Inhibition der ULK1/2-Kinase

SBI-0206965 wurde ursprünglich als spezifischer Inhibitor von ULK1/2 beschrieben {svg_1}. ULK1/2 sind essentielle Proteine für die Induktion der Autophagie, ein zellulärer Prozess, der zelluläre Komponenten abbaut und recycelt {svg_2}. Dieser Wirkstoff soll einen IC50 von 108 bzw. 711 nM gegenüber ULK1 und 2 haben {svg_3}.

AMPK-Inhibition

In jüngerer Zeit wurde berichtet, dass this compound AMPK effektiv hemmt {svg_4}. AMPK ist ein wichtiger Energiesensor in Zellen, der den Zellstoffwechsel reguliert. Die Hemmung von AMPK kann erhebliche Auswirkungen auf verschiedene zelluläre Prozesse haben, einschließlich des Glukosetransports {svg_5}.

Regulierung des Glukosetransports

Es wurde festgestellt, dass this compound den durch AICAR und Insulin stimulierten Glukosetransport blockiert {svg_6}. Dies deutet darauf hin, dass es möglicherweise zur Untersuchung der Regulierung des Glukosetransports in Zellen eingesetzt werden könnte {svg_7}.

Autophagie-Inhibition

This compound ist ein potenter, selektiver und zellpermeabler Inhibitor der autophagiefördernden Serin/Threonin-Kinase ULK1 {svg_8}. Autophagie ist ein zellulärer Prozess, der an der Degradation und dem Recycling von zellulären Komponenten beteiligt ist {svg_9}.

Induktion einer zytotoxischen apoptotischen Antwort

Es wurde gezeigt, dass this compound das Überleben nach Nährstoffentzug hemmt {svg_10}. Darüber hinaus hemmt es die durch mTOR-Hemmung induzierte Autophagie und wandelt die zytostatische Reaktion auf mTOR-Hemmung in eine zytotoxische apoptotische Reaktion um {svg_11}.

Potenzielle Off-Target-Effekte

Während this compound hauptsächlich als Inhibitor der AMPK/ULK-Signalisierungsachse in der Skelettmuskulatur verwendet wird, wurde vermutet, dass es eine unspezifische Off-Target-Hemmwirkung auf den Muskelglukosetransport haben könnte {svg_12}.

Wirkmechanismus

Target of Action

SBI-0206965, also known as 2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide, primarily targets the autophagy initiator kinase ULK1 and the AMP-activated protein kinase (AMPK) . Both ULK1 and AMPK are essential proteins for the induction of autophagy, a cellular process that recycles unnecessary or dysfunctional components .

Mode of Action

This compound acts as an ATP-competitive inhibitor of ULK1 . It has also been reported as a potent and selective AMPK inhibitor . The compound dose-dependently attenuates AMPK activator-stimulated ACC phosphorylation and inhibits lipogenesis in hepatocytes . It also modestly inhibits AMPK signaling in C2C12 myotubes .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those related to autophagy and energy balance. By inhibiting ULK1 and AMPK, this compound suppresses the initiation of autophagy . This inhibition affects the downstream effects of these pathways, including the regulation of cellular bioenergetics .

Pharmacokinetics

This compound is quickly absorbed, achieving plasma and brain extracellular fluid peak levels within 0.25 – 0.65 hours . Based on the ratio of C max and AUC in brain extracellular fluid to plasma (corrected for protein binding), brain partitioning is approximately 0.6—0.9 in rats . The compound has a short elimination half-life (1–2 hours) and low relative oral bioavailability (approximately 015) .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of AMPK activator-stimulated ACC phosphorylation and inhibition of lipogenesis in hepatocytes . In addition, it modestly inhibits AMPK signaling in C2C12 myotubes, but also inhibits insulin signaling, insulin-mediated/AMPK-independent glucose uptake, and AICA-riboside uptake .

Action Environment

The action of this compound can be influenced by environmental factors such as nutrient availability. For instance, ULK1, one of the primary targets of this compound, is an essential protein for the induction of autophagy by nutrient starvation . Therefore, the efficacy and stability of this compound could potentially be influenced by the nutrient status of the cellular environment.

Biochemische Analyse

Biochemical Properties

SBI-0206965 plays a significant role in biochemical reactions, particularly in the process of autophagy. It interacts with the serine/threonine kinase ULK1, an essential protein for the induction of autophagy by nutrient starvation and mTOR inhibition . The compound inhibits ULK1 with an IC50 of 108 nM and to a lesser extent ULK2 with an IC50 of 711 nM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits survival following nutrient deprivation . Furthermore, this compound inhibits autophagy induced by mTOR inhibition and converts the cytostatic response to mTOR inhibition to a cytotoxic apoptotic response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ULK1/2 kinase. It inhibits ULK1, an essential protein for the induction of autophagy by nutrient starvation and mTOR inhibition . It also inhibits several other kinases, including members of AMPK-related kinases (NUAK1, MARK3/4), equally or more potently than AMPK or ULK1 .

Temporal Effects in Laboratory Settings

This compound is quickly absorbed, achieving plasma and brain extracellular fluid peak levels within 0.25 – 0.65 hours . The compound has a short elimination half-life (1–2 hours) and low relative oral bioavailability .

Metabolic Pathways

This compound is involved in the autophagy pathway, interacting with the serine/threonine kinase ULK1 . It also interacts with AMPK-related kinases (NUAK1, MARK3/4) .

Eigenschaften

IUPAC Name |

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGBSJERNQRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1884220-36-3 | |

| Record name | 2-(5-bromo-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-yloxy)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does SBI-0206965 interact with AMPK, and what are the downstream consequences?

A1: this compound acts as a direct AMPK inhibitor with a mixed-type inhibition mechanism. [] Structurally, it occupies a pocket within the AMPK kinase domain that partially overlaps with the ATP binding site, classifying it as a type IIb inhibitor. [] This interaction effectively inhibits AMPK signaling, influencing downstream processes such as glucose uptake, lipogenesis, and cellular energy homeostasis. [, , , ]

Q2: How does inhibition of ULK1 by this compound affect autophagy?

A2: this compound disrupts autophagy by directly inhibiting the kinase activity of ULK1, a protein critical for initiating the formation of autophagosomes. [, , ] This inhibition leads to the accumulation of autophagic substrates and can sensitize cells to various stressors, including nutrient deprivation and chemotherapeutic agents. [, , , ]

Q3: Does this compound influence other cellular processes beyond autophagy and AMPK signaling?

A3: Research suggests that this compound might influence cellular processes independent of autophagy. For example, it has been shown to destabilize the Bcl2/Bcl-xl complex, promoting apoptosis even when autophagy is inhibited. [] Additionally, this compound can induce spindle microtubule disorganization and affect histone H3 phosphorylation, impacting mitosis. []

Q4: Are there specific cell types or contexts where this compound's effects are more pronounced?

A4: this compound has demonstrated promising antitumor effects in various cancer models, including acute myeloid leukemia, neuroblastoma, and triple-negative breast cancer. [, , ] In these contexts, this compound appears to enhance the efficacy of conventional therapies by targeting both autophagy and AMPK signaling, potentially overcoming resistance mechanisms. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C21H23BrN4O5 and a molecular weight of 491.34 g/mol. []

Q6: Is there information available on the stability of this compound under different storage conditions?

A6: While the provided research does not explicitly detail stability under various storage conditions, it is standard practice to store such compounds under conditions that minimize degradation, such as low temperatures and inert atmospheres.

Q7: What structural features of this compound are essential for its inhibitory activity against ULK1 and AMPK?

A7: The presence of a bromine atom and the specific arrangement of the trimethoxyphenyl ring are crucial for this compound's activity against both ULK1 and AMPK. Modifications to these features can significantly alter its potency and selectivity. [, ]

Q8: Have any derivatives or analogs of this compound been developed with improved potency or selectivity?

A8: Yes, researchers have developed SBP-7455, a derivative of this compound, with improved binding affinity for ULK1/2 and potent inhibitory activity in vitro and in vivo. SBP-7455 also demonstrated oral bioavailability in mice, potentially addressing limitations of this compound. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Research on the pharmacokinetic properties of this compound has indicated that it exhibits a plasma protein binding of 82% and has adequate brain penetration, making it a potential candidate for treating brain tumors. [, ] Further studies are ongoing to characterize its ADME profile comprehensively.

Q10: Has the efficacy of this compound been evaluated in animal models of disease?

A10: Yes, this compound has shown promising antitumor activity in various in vivo models. For instance, in neuroblastoma xenograft models, this compound treatment significantly reduced tumor growth, metastasis, and prolonged survival. [] In acute myeloid leukemia models, this compound enhanced the efficacy of venetoclax, leading to increased tumor cell death. []

Q11: Are there any known resistance mechanisms to this compound?

A11: While research is still ongoing, some studies suggest that upregulation of autophagy itself may serve as a resistance mechanism to this compound, highlighting the dynamic interplay between autophagy and cell survival in response to therapeutic interventions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

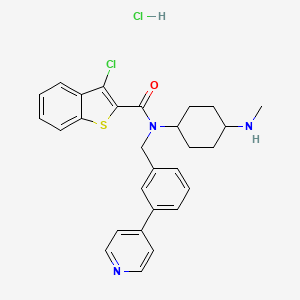

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)